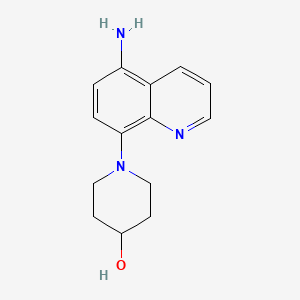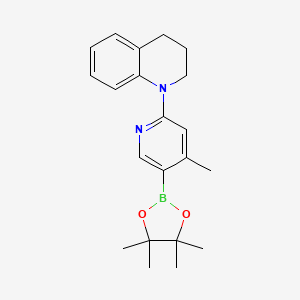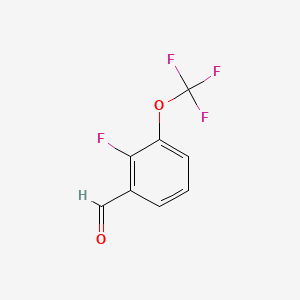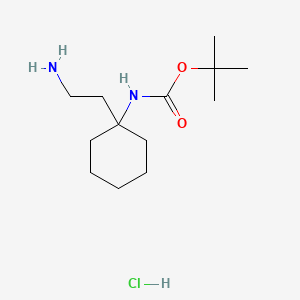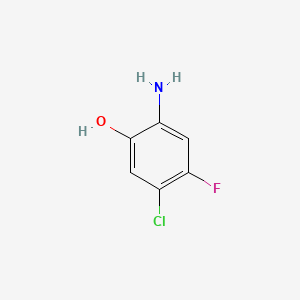
2-Amino-5-chloro-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-4-fluorophenol is a chemical compound with the molecular formula C6H5ClFNO . It has a primary amine and a fluorine substituent at 2- and 4-positions .
Synthesis Analysis
This compound can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 . The ortho-position amine and hydroxyl groups make it an ideal precursor for the syntheses of benzoxazoles and benzoxazines .Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-4-fluorophenol is characterized by a primary amine and a fluorine substituent at 2- and 4-positions . The InChI code for this compound is 1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 .Chemical Reactions Analysis
2-Amino-5-chloro-4-fluorophenol participates in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group . It can also form 5-membered ring complexes when the amine and hydroxy groups coordinate to a metal center .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-5-chloro-4-fluorophenol is 161.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Electrophilic Amination and Fluorine Atom Removal
The electrophilic amination of fluorophenol derivatives, including processes that result in the complete removal of the fluorine atom and introduction of other groups such as chlorine, has been studied. This process is significant for the synthesis of novel compounds with potential applications in chemical synthesis and material science (Bombek et al., 2004).
Quantum Chemical Studies
Quantum chemical studies on molecules synthesized from 2-amino-5-chloro-4-fluorophenol derivatives have been conducted to analyze their molecular geometry and chemical reactivity. These studies provide insights into the photophysical properties and potential applications of these compounds in materials science and photodynamic therapy (Satheeshkumar et al., 2017).
Analysis of Intermolecular Interactions
Research has been conducted on the synthesis and characterization of biologically active derivatives, highlighting the importance of lp⋯π and other intermolecular interactions. These studies are crucial for understanding the structural basis of biological activity and designing molecules with enhanced pharmacological properties (Shukla et al., 2014).
Antibacterial Agents Synthesis
The synthesis of new molecules containing fluorine and their evaluation as potential antibacterial agents has been explored. This research contributes to the development of novel antibiotics to combat resistant bacterial strains (Holla et al., 2003).
Sonochemical Degradation Studies
Studies on the sonochemical degradation of aromatic organic pollutants, including fluorophenol derivatives, have been conducted. These findings are vital for environmental science, offering insights into the degradation pathways and the potential for remediation of contaminated sites (Goskonda et al., 2002).
Radiopharmaceutical Synthesis
Research on the synthesis of no-carrier-added fluorophenol from benzyl derivatives demonstrates the application of these compounds in the preparation of radiopharmaceuticals. This work is crucial for the development of diagnostic and therapeutic agents in nuclear medicine (Ross et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-5-chloro-4-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPTNASDXYIQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



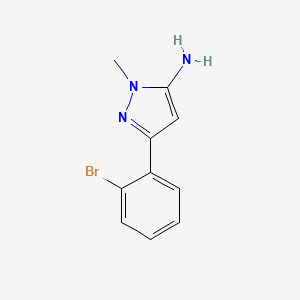

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)
